molecular formula C20H24Cl2N2O4S B5526648 N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide

N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide

Cat. No. B5526648
M. Wt: 459.4 g/mol
InChI Key: ZUZWGFYMWNHYOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves optimized reactions between specific sulfonamides and other reagents. For instance, a novel synthesis method involved reactions under solvent-free conditions, highlighting the chemoselective N-acylation of amines in water, which demonstrates the versatile approaches to sulfonamide synthesis and the emphasis on green chemistry principles (Ebrahimi et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structures of sulfonamide derivatives reveal significant insights into their pharmacological potential. For example, detailed structural determination using NMR and mass spectroscopy techniques can elucidate the compound's framework and its potential interactions at the molecular level, which is crucial for understanding its biological activities (Abbasi et al., 2018).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds with various reagents can lead to the formation of diverse derivatives, showcasing the chemical versatility of the sulfonamide group. For instance, reactions with morpholine and subsequent steps have been employed to create compounds with potential therapeutic applications, underlining the chemical adaptability of sulfonamides (Rodinovskaya et al., 2002).

Scientific Research Applications

Environmental Fate and Behavior of Chemical Compounds A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental dynamics of similar chemical compounds. Parabens, like the compound , often find applications in various consumer products and their breakdown products persist in aquatic environments. This research highlights the need for understanding the environmental pathways and degradation behaviors of such chemicals, which could be relevant for assessing the impact of N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide (Haman et al., 2015).

Toxicity and Biodegradation of Chemical Pollutants The degradation of triclosan, a widespread antibacterial agent, and its transformation into more toxic and persistent compounds upon environmental exposure, provides insight into the potential toxicity and biodegradation pathways of complex chemical agents. This knowledge is crucial for evaluating the environmental and health impacts of chemical pollutants, including those related to the compound of interest (Bedoux et al., 2012).

Analytical Methods in Chemical Research Advancements in analytical methods for determining the antioxidant activity of compounds underscore the importance of robust analytical techniques in chemical research. Understanding these methods is essential for evaluating the properties and potential applications of chemical compounds, including N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide, in various fields such as food engineering, medicine, and environmental science (Munteanu & Apetrei, 2021).

Environmental and Health Risks of Chemical Exposures Research on the environmental fate of alkylphenols and their ethoxylates, which are structurally similar to the compound of interest, highlights the significance of assessing the health risks associated with chemical exposures. Such studies are pivotal in understanding the long-term effects of chemical pollutants on human health and the ecosystem, providing a framework for evaluating the safety of N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide (Ying et al., 2002).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O4S/c1-15-2-5-18(6-3-15)29(26,27)24(20-12-16(21)4-7-19(20)22)14-17(25)13-23-8-10-28-11-9-23/h2-7,12,17,25H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWGFYMWNHYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]-4-methylbenzenesulfonamide

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